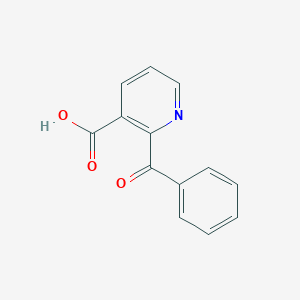

2-Benzoylnicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)11-10(13(16)17)7-4-8-14-11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUADCEFWXFDKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356450 | |

| Record name | 2-benzoylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147779-25-7 | |

| Record name | 2-benzoylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzoylnicotinic Acid from Quinoline

This guide provides a comprehensive overview of the synthetic pathway for converting quinoline into 2-benzoylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect the multi-stage process, focusing on the underlying chemical principles, providing detailed experimental protocols, and analyzing the critical challenges that researchers may encounter. Our approach emphasizes the causality behind experimental choices, ensuring that this document serves not just as a set of instructions, but as a field-proven guide for drug development professionals and synthetic chemists.

Strategic Overview: A Three-Act Synthesis

The transformation of the simple bicyclic heterocycle, quinoline, into the more complex 2-benzoylnicotinic acid (also known as 2-benzoyl-pyridine-3-carboxylic acid) is most logically approached as a three-stage synthesis. This strategy involves:

-

Oxidative Ring Opening: The robust benzene ring of quinoline is selectively cleaved using strong oxidizing agents, yielding the foundational intermediate, quinolinic acid (pyridine-2,3-dicarboxylic acid).

-

Activation via Anhydride Formation: The dicarboxylic acid is converted into its more reactive cyclic anhydride. This step is crucial for activating the carboxyl groups for the subsequent C-C bond formation.

-

Regioselective Friedel-Crafts Acylation: The core challenge of the synthesis lies in this final step, where the benzoyl group is introduced via a Friedel-Crafts reaction between quinolinic anhydride and benzene. The control of regioselectivity is paramount to achieving the desired 2-benzoyl isomer.

Caption: High-level overview of the three-stage synthesis.

Stage 1: Oxidative Cleavage of Quinoline to Quinolinic Acid

Principle and Mechanistic Insight

The synthesis commences with the oxidative destruction of the carbocyclic (benzene) portion of the quinoline molecule. The pyridine ring is inherently more resistant to oxidation than the benzene ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack by the oxidizing agent. This difference in reactivity allows for the selective cleavage of the C-C bonds in the benzene ring to form two carboxylic acid groups, resulting in quinolinic acid.[1][2] Various strong oxidizing agents can accomplish this transformation, including potassium permanganate (KMnO₄), ozone, and catalyzed hydrogen peroxide.[1]

Modern protocols often favor reagents like hydrogen peroxide or chlorate salts in the presence of catalysts, as they can offer better control, yield, and safety profiles compared to permanganate oxidations on a large scale.[3][4][5]

Comparative Analysis of Oxidation Methods

The choice of oxidant is a critical decision based on factors such as scale, cost, safety, and desired yield. Below is a summary of common methods found in the literature.

| Oxidizing System | Catalyst | Temperature (°C) | Key Advantages/Disadvantages | Source(s) |

| Hydrogen Peroxide (H₂O₂) / Chlorate | Ammonium Vanadate | 65 - 90 | Good yields, controlled reaction. Requires careful handling of H₂O₂. | [5] |

| Sodium Chlorate (NaClO₃) | Cupric Ions | 80 - 110 | Economical for large scale, practical yields. | [3] |

| Molecular Oxygen (O₂) | Cobalt Salt | 40 - 150 | Uses air as oxidant. Requires pressure and specific catalyst ratios. | [6] |

| Potassium Permanganate (KMnO₄) | None (Alkaline) | Vigorous | Classic method, but can be low yielding with difficult workup. | [1] |

Experimental Protocol: Catalytic Oxidation with Hydrogen Peroxide

This protocol is adapted from a patented procedure that offers a controlled and effective method for the synthesis of quinolinic acid.[5]

Materials:

-

Quinoline (4.0 mol, 516 g)

-

Ammonium vanadate (0.2 g)

-

Concentrated Sulfuric Acid (0.45 L)

-

70% Hydrogen Peroxide (10.8 mol, 406 mL)

-

Water (1.6 L)

-

Toluene

-

Activated Carbon

-

Hydrochloric Acid

Procedure:

-

In a suitable reactor equipped with mechanical stirring, a dropping funnel, and a temperature probe, dissolve quinoline and ammonium vanadate in a mixture of water and concentrated sulfuric acid.

-

Heat the solution to 65-70°C with stirring.

-

Carefully add the 70% hydrogen peroxide dropwise over 3-4 hours, maintaining the internal temperature at 70°C. The reaction is exothermic; use a water bath for cooling as necessary.

-

After the addition is complete, continue stirring at 70-75°C for an additional 3 hours until a test with starch-iodide paper indicates the absence of peroxide.

-

Heat the reaction mixture to 85-90°C.

-

Cool the mixture to 40-50°C. Unreacted quinoline will separate and can be extracted with toluene for recovery.

-

Adjust the pH of the aqueous reaction mixture to 4.5 with a suitable base and treat with 30 g of activated carbon.

-

Stir for 15 minutes, then filter the hot solution (~60°C) and wash the filter cake with hot water.

-

Acidify the filtrate to pH 1 with hydrochloric acid and cool to 0°C.

-

The precipitated quinolinic acid is collected by filtration, washed with cold water until sulfate-free, and dried.

Stage 2: Activation via Quinolinic Anhydride Formation

Principle and Mechanistic Insight

To facilitate the Friedel-Crafts acylation, the two carboxylic acid groups of quinolinic acid must be activated. A common and efficient strategy is to convert the diacid into its corresponding cyclic anhydride. This is an intramolecular dehydration reaction that forms a stable five-membered ring. The resulting anhydride possesses two highly electrophilic carbonyl carbons, primed for nucleophilic attack. This transformation is typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or, for a cleaner and more rapid conversion, oxalyl chloride with a catalytic amount of dimethylformamide (DMF).[7][8]

Caption: Conversion of the diacid to the reactive anhydride.

Experimental Protocol: Anhydride Synthesis with Oxalyl Chloride

This procedure utilizes oxalyl chloride for a high-yield synthesis of 2,3-pyridinedicarboxylic anhydride.[7]

Materials:

-

Quinolinic acid (1.0 mmol)

-

Oxalyl chloride (1.2 mmol)

-

Dry Toluene (5 mL)

-

N,N-dimethylformamide (DMF, 1 drop)

Procedure:

-

To a dry flask purged with an inert gas (e.g., Argon), add quinolinic acid and dry toluene.

-

Add oxalyl chloride followed by one drop of freshly distilled DMF.

-

Heat the reaction mixture to reflux with stirring for 3 hours.

-

After cooling, decant the toluene solution away from any oily residue and filter it.

-

Evaporate the solvent under reduced pressure to yield the crude 2,3-pyridinedicarboxylic anhydride, which can be further purified by crystallization or trituration with diethyl ether.

Stage 3: The Crucial Step – Regioselective Friedel-Crafts Acylation

Principle and Causality: A Tale of Two Carbonyls

This final stage is the most mechanistically complex and presents the greatest synthetic challenge. The reaction is a Friedel-Crafts acylation, where benzene acts as the nucleophile, attacking one of the carbonyl carbons of the protonated or Lewis acid-activated anhydride.[9] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the anhydride, dramatically increasing the electrophilicity of the carbonyl carbons and facilitating the attack by benzene.[10]

The critical issue is regioselectivity . The asymmetric anhydride has two non-equivalent carbonyl carbons at the C2 and C3 positions. Attack by benzene can, in principle, lead to two different isomeric products after hydrolysis of the intermediate:

-

Attack at C2: Cleaves the C2-O bond, leading to the desired 2-benzoylnicotinic acid .

-

Attack at C3: Cleaves the C3-O bond, leading to the isomeric 3-benzoylpicolinic acid .

The outcome is governed by a delicate balance of electronic and steric effects:

-

Electronic Argument: The pyridine nitrogen is strongly electron-withdrawing. This effect is most pronounced at the adjacent α-position (C2). Furthermore, the Lewis acid (AlCl₃) will coordinate to the pyridine nitrogen, further enhancing this inductive pull. This should render the C2 carbonyl carbon significantly more electrophilic and therefore the preferred site of nucleophilic attack, favoring the formation of the desired 2-benzoylnicotinic acid.

-

Steric Argument: The AlCl₃ catalyst complexed to the pyridine nitrogen is sterically bulky. This bulk may hinder the approach of the nucleophile (benzene) to the adjacent C2 carbonyl. Consequently, attack may be directed to the less hindered C3 carbonyl , favoring the formation of the undesired 3-benzoylpicolinic acid.

Notably, a procedure in Organic Syntheses describes a reaction between quinolinic anhydride and benzene that, after subsequent decarboxylation, yields 3-benzoylpyridine.[11] This strongly implies that under their conditions, the initial acylation product was 3-benzoylpicolinic acid, suggesting that steric hindrance may have dominated.[11] For the research scientist, this means that achieving the desired 2-benzoyl isomer is not trivial and likely depends heavily on the precise choice of Lewis acid, solvent, and temperature to modulate the electronic and steric balance.

Caption: Competing pathways in the Friedel-Crafts acylation of quinolinic anhydride.

Representative Protocol for Friedel-Crafts Acylation

The following is a general procedure for the Friedel-Crafts acylation of an anhydride. Note: The regiochemical outcome of this specific reaction must be carefully determined by analytical methods (e.g., NMR, MS) and may require significant optimization.

Materials:

-

Quinolinic anhydride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Anhydrous Benzene (serves as reagent and solvent)

-

Concentrated Hydrochloric Acid

-

Ice

Procedure:

-

In a flask equipped with a stirrer, reflux condenser, and calcium chloride tube, add anhydrous benzene and cool the flask in an ice-salt bath.

-

With stirring, add anhydrous aluminum chloride in portions, keeping the temperature between 5-10°C.

-

Once the AlCl₃ is added, add the quinolinic anhydride portion-wise to the stirred suspension.

-

Remove the ice bath and allow the mixture to warm to room temperature, then heat under reflux for 6-8 hours. The reaction progress should be monitored by TLC or HPLC.

-

After completion, cautiously pour the dark reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the aqueous layer. The product, being a carboxylic acid, should be in the acidic aqueous phase.

-

The aqueous solution is then carefully neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product. Further purification by crystallization or chromatography will be necessary to separate the potential isomers.

Summary and Future Outlook

The synthesis of 2-benzoylnicotinic acid from quinoline is a robust three-stage process involving oxidation, anhydride formation, and Friedel-Crafts acylation. While the first two stages are well-established, the final acylation step presents a significant challenge in controlling regioselectivity. The interplay of electronic activation at the C2 position and potential steric hindrance from the catalyst-nitrogen complex makes the outcome highly sensitive to reaction conditions. For researchers in drug development, overcoming this hurdle through careful optimization of catalysts, solvents, and temperature represents a key opportunity to develop a reliable and scalable route to this important molecular scaffold.

References

- EP0232118A2, "Process for the preparation of pyridine-2,3-dicarboxylic acid", Google P

-

The Organic Chemistry Tutor, "Friedel Crafts Acylation of Benzene Reaction Mechanism", YouTube, [Link]

- CN102399182A, "The production method of quinolinic acid", Google P

- EP0564083A1, "Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides", Google P

- EP0149857B1, "Process for the preparation of quinolinic acid

- US3829432A, "Process for the oxidation of quinoline", Google P

-

"3-benzoylpyridine", Organic Syntheses Procedure, [Link]

- US4549024A, "Oxidation of quinoline to quinolinic acid", Google P

-

"friedel-crafts acylation of benzene", Chemguide, [Link]

-

"Quinolinic acid", Wikipedia, [Link]

-

"Reaction of Pyridine Bases with Carboxylic Acids in Benzene", ResearchGate, [Link]

-

"The oxidation reaction of quinine by potassium permanganate (KMnO4)", ResearchGate, [Link]

-

"Intramolecular Friedel-Crafts Reactions", Master Organic Chemistry, [Link]

-

"The Friedel-Crafts Alkylation of Benzene", Chemistry LibreTexts, [Link]

-

"Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents", ResearchGate, [Link]

-

"Review on friedel-crafts acylation of benzene derivatives using various catalytic systems", International Journal of Advanced Chemistry Research, [Link]

-

"Friedel-Crafts Acylation: Mechanism, Reactions & limitations", ChemistryScore, [Link]

-

"Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2", PubMed, [Link]

-

"Quinoline on oxidation withacidified KMnO4 followed bydecarboxylation givesAnswerA. DecahydroquinolineB.", Brainly.in, [Link]

-

"Preparation of acid anhydrides", Khan Academy, [Link]

Sources

- 1. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 4. EP0149857B1 - Process for the preparation of quinolinic acid from quinoline - Google Patents [patents.google.com]

- 5. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]

- 6. US3829432A - Process for the oxidation of quinoline - Google Patents [patents.google.com]

- 7. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]

- 8. Khan Academy [khanacademy.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Benzoylnicotinic Acid (CAS Number: 147779-25-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzoylnicotinic acid (CAS No. 147779-25-7), a pyridine carboxylic acid derivative with potential applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws logical inferences from closely related analogues to provide a thorough understanding of its properties, synthesis, and potential biological significance. The guide covers the compound's chemical and physical characteristics, proposes a viable synthetic route, discusses expected spectroscopic features, outlines safety and handling procedures based on related structures, and explores its potential as a scaffold in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.

Introduction

2-Benzoylnicotinic acid, also known as 2-benzoylpyridine-3-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a benzoyl group at the 2-position and a carboxylic acid group at the 3-position. Its structure combines the features of nicotinic acid, a vital nutrient (Vitamin B3)[1], and a benzophenone moiety, a common pharmacophore. The strategic placement of these functional groups suggests a potential for diverse chemical reactivity and biological activity.

Pyridine carboxylic acids and their derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties[2][3]. The introduction of a benzoyl group can further modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of 2-Benzoylnicotinic acid.

Physicochemical Properties

Based on available data and the properties of related compounds, the following table summarizes the key physicochemical properties of 2-Benzoylnicotinic acid.

| Property | Value | Source |

| CAS Number | 147779-25-7 | [4] |

| IUPAC Name | 2-benzoylpyridine-3-carboxylic acid | [4] |

| Molecular Formula | C₁₃H₉NO₃ | [4] |

| Molecular Weight | 227.22 g/mol | [4] |

| Melting Point | 186-187 °C | |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and slightly soluble in ethyl acetate. Solubility in water is likely to be low. | Inferred from related compounds[3] |

| SMILES | O=C(O)c1c(C(=O)c2ccccc2)nccc1 | [4] |

Synthesis and Reactivity

Proposed Synthesis of 2-Benzoylnicotinic Acid

The synthesis can be envisioned as a two-step process involving a palladium-catalyzed cross-coupling reaction followed by hydrolysis.

Step 1: Synthesis of a Benzoylpyridine Intermediate

A plausible approach involves a Stille or Suzuki cross-coupling reaction between 2-chloronicotinic acid (or its ester derivative) and a suitable benzoylating agent. Alternatively, a Friedel-Crafts acylation of a pyridine derivative could be considered, though this can be challenging with pyridine systems. A more direct route could involve the reaction of 2-chloronicotinic acid with benzaldehyde followed by oxidation.

Step 2: Hydrolysis (if an ester was used)

If an ester of 2-chloronicotinic acid was used in the first step, a final hydrolysis step under acidic or basic conditions would be required to yield the desired carboxylic acid.

A potential synthetic pathway is illustrated in the workflow diagram below.

Caption: Potential applications of 2-Benzoylnicotinic acid.

Safety and Handling

-

Hazard Identification: The compound is expected to be a skin and eye irritant and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If handling the powder, a dust mask or respirator may be necessary.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin: In case of contact, wash skin with soap and water.

-

Inhalation: If inhaled, move to fresh air.

-

Ingestion: If swallowed, seek medical attention.

-

Conclusion

2-Benzoylnicotinic acid is a compound of interest for researchers in medicinal chemistry and organic synthesis. While specific experimental data is sparse, this guide provides a comprehensive overview based on its chemical structure and the properties of related compounds. Its potential as a scaffold for the development of new anti-inflammatory and antimicrobial agents warrants further investigation. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers wishing to work with this compound. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

Sources

- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloronicotinic acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 4. 147779-25-7|2-Benzoylnicotinic acid|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

The Ascendant Trajectory of 2-Benzoylnicotinic Acid Derivatives in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Within this dynamic environment, the derivatives of 2-benzoylnicotinic acid, also known as 3-benzoyl-2-pyridinecarboxylic acid, are emerging as a compelling class of compounds with a versatile pharmacological profile. This guide provides a comprehensive technical overview of the synthesis, potential mechanisms of action, and diverse therapeutic applications of these derivatives, underpinned by field-proven insights and methodologies.

The Architectural Blueprint: Synthesis of the 2-Benzoylnicotinic Acid Core and its Progeny

The synthetic accessibility of a core scaffold is a paramount consideration in drug discovery, dictating the feasibility of library generation and structure-activity relationship (SAR) studies. While direct, high-yield protocols for 2-benzoylnicotinic acid are not abundantly reported in readily available literature, its synthesis can be approached through established organic chemistry principles. One potential avenue involves the oxidation of a quinoline precursor. For instance, substituted quinolines can be subjected to strong oxidizing agents like nitric acid to yield the corresponding pyridine-2,3-dicarboxylic acids[1]. Subsequent selective benzoylation at the 3-position would furnish the desired scaffold.

A more direct, albeit challenging, approach could involve the Friedel-Crafts benzoylation of a suitable nicotinic acid derivative. However, the pyridine ring's inherent electron-deficient nature necessitates careful selection of catalysts and reaction conditions to achieve the desired regioselectivity.

The true value of 2-benzoylnicotinic acid lies in its utility as a versatile building block for creating a diverse array of derivatives[2]. A key application is in the synthesis of N-aryl-5-methyl-1,3-oxazolidine-2,4-dione derivatives[2]. This transformation highlights the potential for nucleophilic substitution reactions at the carboxylic acid moiety, opening doors to a wide range of amide, ester, and other functional group interconversions.

A generalized synthetic workflow for generating derivatives from a carboxylic acid precursor is depicted below. This logical flow underscores the strategic planning involved in library synthesis, where a central intermediate is systematically modified to explore chemical space.

Figure 1: A conceptual workflow for the synthesis of 2-Benzoylnicotinic acid and its subsequent derivatization.

Unraveling the Biological Tapestry: Potential Therapeutic Applications and Mechanisms of Action

While direct pharmacological data on 2-benzoylnicotinic acid itself is sparse, the known biological activities of structurally related compounds provide a fertile ground for hypothesizing its potential applications. The strategic placement of the benzoyl group on the nicotinic acid scaffold introduces a diaryl ketone motif, a privileged structure in medicinal chemistry known to interact with a variety of biological targets.

Anti-Inflammatory Potential: Targeting the Arachidonic Acid Cascade

A significant body of research points towards the anti-inflammatory properties of nicotinic acid derivatives. The structural similarity of 2-benzoylnicotinic acid to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its derivatives could exert their effects through the inhibition of cyclooxygenase (COX) enzymes[3]. The COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.

The generally accepted mechanism of NSAID action involves the inhibition of both COX-1 and COX-2 isoforms. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects associated with COX-1 inhibition. It is plausible that derivatives of 2-benzoylnicotinic acid could be designed to achieve such selectivity.

Figure 2: Postulated mechanism of anti-inflammatory action via selective COX-2 inhibition.

Anticancer Activity: A Focus on Phosphoinositide-Specific Phospholipase C (PI-PLC)

Recent studies on thieno[2,3-b]pyridine derivatives, which share a pyridine core, have revealed potent anti-proliferative activity against various cancer cell lines. The proposed mechanism of action for these compounds involves the inhibition of phosphoinositide-specific phospholipase C (PI-PLC)[4]. PI-PLC is a crucial enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.

Given the structural analogies, it is conceivable that 2-benzoylnicotinic acid derivatives could also target PI-PLC. The benzoyl moiety could potentially occupy a lipophilic pocket in the enzyme's active site, leading to inhibition of its catalytic activity and subsequent downstream effects on cancer cell proliferation.

Figure 3: Hypothetical inhibition of the PI-PLC signaling pathway by a 2-Benzoylnicotinic acid derivative.

Antibacterial Potential: Insights from Oxazolidinone Derivatives

The synthesis of oxazolidinone derivatives from 2-benzoylnicotinic acid provides a direct link to the field of antibacterial drug discovery. Oxazolidinones are a clinically important class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[5]. The N-aryl-5-methyl-1,3-oxazolidine-2,4-dione derivatives that can be synthesized from 2-benzoylnicotinic acid may exhibit a similar mechanism of action.

The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic-resistant bacteria. The exploration of 2-benzoylnicotinic acid-derived oxazolidinones could therefore represent a promising strategy in this ongoing battle.

Methodologies for Evaluation: A Practical Guide

The successful development of 2-benzoylnicotinic acid derivatives hinges on robust and reproducible experimental protocols. The following sections outline key methodologies for synthesis and biological evaluation, drawing from established procedures for related compounds.

General Synthetic Protocol for N-Aryl-5-methyl-1,3-oxazolidine-2,4-dione Derivatives

This protocol is adapted from methodologies used for the synthesis of similar heterocyclic systems and should be optimized for specific substrates.

Step 1: Activation of 2-Benzoylnicotinic Acid

-

To a solution of 2-benzoylnicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a coupling agent such as oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

Step 2: Reaction with an N-Aryl Alanine Derivative

-

In a separate flask, dissolve the desired N-aryl alanine derivative (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents) in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C and add the freshly prepared 2-benzoylnicotinoyl chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Step 3: Cyclization to the Oxazolidinedione Ring

-

Upon completion of the acylation, add a suitable cyclizing agent. This may involve heating the reaction mixture or the addition of a dehydrating agent.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Work-up and Purification

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-5-methyl-1,3-oxazolidine-2,4-dione derivative.

In Vitro Anti-Inflammatory Assay: COX Inhibition Assay

This assay is designed to determine the inhibitory potential of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the plate at the optimal temperature for the enzyme (typically 37 °C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time to allow for prostaglandin formation.

-

Stop the reaction and add the detection probe according to the manufacturer's instructions.

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vitro Anticancer Assay: Cell Proliferation Assay

This assay measures the ability of the synthesized compounds to inhibit the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., breast, colon, lung cancer)

-

Cell culture medium and supplements

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for quantifying DNA content)

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value (the concentration that causes 50% inhibition of cell growth).

Quantitative Data and Future Directions

While specific quantitative data for a broad range of 2-benzoylnicotinic acid derivatives are not yet widely available, the activities of related compounds provide a benchmark for future studies. For instance, some thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity with IC50 values in the nanomolar range against various cancer cell lines. Similarly, certain oxazolidinone antibiotics exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against susceptible bacteria.

Table 1: Representative Biological Activities of Structurally Related Compounds

| Compound Class | Biological Activity | Target | Representative IC50/MIC |

| Thieno[2,3-b]pyridines | Anti-proliferative | PI-PLC | 50 - 500 nM |

| Oxazolidinones | Antibacterial | Bacterial Ribosome | 0.5 - 4 µg/mL |

| Benzoylpropionic Acids | Anti-inflammatory | COX-2 | Varies |

The data presented in this table serves as a guide for the expected potency of novel 2-benzoylnicotinic acid derivatives. The future of research in this area lies in the systematic synthesis and screening of derivative libraries to establish robust SARs for different biological targets. Further investigations into their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into viable drug candidates.

Conclusion

The derivatives of 2-benzoylnicotinic acid represent a promising and relatively underexplored area of medicinal chemistry. Their synthetic tractability, coupled with the potential to target a diverse range of enzymes and receptors implicated in various diseases, makes them an attractive scaffold for modern drug discovery. This technical guide has provided a foundational understanding of their synthesis, potential applications, and the methodologies required for their evaluation. As research in this field progresses, it is anticipated that 2-benzoylnicotinic acid derivatives will emerge as a significant contributor to the development of next-generation therapeutics.

References

-

Organic Syntheses. 3-benzoylpyridine. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ACS Publications. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]

-

European Patent Office. Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. [Link]

-

ResearchGate. Synthesis and biological evaluation of 5-methyl-N-aryl substituted-1,3-Oxazolidine dione derivatives. [Link]

-

National Institutes of Health. Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. [Link]

-

National Institutes of Health. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]

-

ACS Publications. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

-

MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]

-

National Institutes of Health. Current Updates on Oxazolidinone and Its Significance. [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 2-Benzoylnicotinic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Benzoylnicotinic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. 2-Benzoylnicotinic acid, a heterocyclic compound featuring both a benzoyl and a carboxylic acid moiety on a pyridine ring, presents a unique analytical challenge. Its structure offers multiple sites for interaction and reaction, making it a molecule of interest in drug development and synthetic chemistry. This guide provides a comprehensive, in-depth analysis of 2-Benzoylnicotinic acid using the triumvirate of modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for understanding the "why" behind the "how" of spectroscopic analysis. We will delve into the causality of experimental choices, the self-validating nature of the combined data, and ground our interpretations in authoritative sources.

Molecular Structure and its Spectroscopic Implications

2-Benzoylnicotinic acid (C₁₃H₉NO₃) is a rigid molecule whose spectroscopic signature is dictated by the interplay of its three key functional groups: the pyridine ring, the ketone, and the carboxylic acid. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl groups significantly influences the electronic environment of the aromatic protons and carbons, a key aspect we will explore in the NMR analysis. The vibrational modes of the C=O (ketone and carboxylic acid) and O-H bonds will provide definitive signatures in the IR spectrum. Finally, the molecule's fragmentation pattern in mass spectrometry will reveal the stability of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Benzoylnicotinic acid, both ¹H and ¹³C NMR provide unambiguous evidence for the proposed structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-Benzoylnicotinic acid is characterized by distinct signals in the aromatic region, corresponding to the protons on the pyridine and benzene rings.

Table 1: ¹H NMR Spectral Data for 2-Benzoylnicotinic acid (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | dd | 1H | H-6 (Pyridine) |

| ~8.25 | dd | 1H | H-4 (Pyridine) |

| ~7.90 | m | 2H | H-2', H-6' (Benzoyl) |

| ~7.65 | m | 1H | H-4' (Benzoyl) |

| ~7.50 | m | 2H | H-3', H-5' (Benzoyl) |

| ~7.40 | dd | 1H | H-5 (Pyridine) |

| ~11.0-13.0 | br s | 1H | COOH |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Expert Insight: The downfield shift of the pyridine protons (H-6, H-4, and H-5) is a direct consequence of the electron-withdrawing effect of the nitrogen atom. The broad signal for the carboxylic acid proton is characteristic and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for 2-Benzoylnicotinic acid (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Ketone) |

| ~168.0 | C=O (Carboxylic Acid) |

| ~153.0 | C-2 (Pyridine) |

| ~152.0 | C-6 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~138.0 | C-1' (Benzoyl) |

| ~134.0 | C-4' (Benzoyl) |

| ~130.0 | C-2', C-6' (Benzoyl) |

| ~129.0 | C-3', C-5' (Benzoyl) |

| ~127.0 | C-3 (Pyridine) |

| ~125.0 | C-5 (Pyridine) |

Note: Chemical shifts are approximate.

Trustworthiness through Correlation: The number of signals in both the ¹H and ¹³C NMR spectra corresponds directly to the number of chemically non-equivalent protons and carbons in the proposed structure, providing a self-validating dataset.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of 2-Benzoylnicotinic acid in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.

Table 3: Key IR Absorption Bands for 2-Benzoylnicotinic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Ketone) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretches (Aromatic Rings) |

| ~1300 | Medium | C-O stretch and O-H bend |

Authoritative Grounding: The broad absorption band observed in the 3400-2400 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The presence of two distinct C=O stretching frequencies around 1700 cm⁻¹ and 1680 cm⁻¹ provides strong evidence for the two different carbonyl environments (carboxylic acid and ketone).

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 2-Benzoylnicotinic acid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

-

Expected Exact Mass: For C₁₃H₉NO₃, the calculated monoisotopic mass is 227.0582.

-

Experimental Observation: A high-resolution mass spectrum would be expected to show a molecular ion peak ([M+H]⁺) at m/z 228.0655 in positive ion mode. The observation of this peak with a high degree of mass accuracy (typically < 5 ppm error) confirms the elemental formula.

Fragmentation Pattern (Electron Ionization - EI)

In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a molecular fingerprint.

Diagram 1: Proposed Fragmentation Pathway for 2-Benzoylnicotinic Acid

Caption: Key fragmentation steps of 2-Benzoylnicotinic acid in EI-MS.

Expert Insight: The most prominent fragments are often the most stable ones. The benzoyl cation ([C₆H₅CO]⁺, m/z 105) is a very common and stable fragment in molecules containing a benzoyl group. Its subsequent loss of carbon monoxide to form the phenyl cation ([C₆H₅]⁺, m/z 77) is also a classic fragmentation pathway. The loss of the carboxylic acid group ([M - COOH]⁺, m/z 182) is another expected fragmentation for this molecule.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of 2-Benzoylnicotinic acid (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

LC Method (for sample introduction):

-

A simple isocratic flow of a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) can be used to introduce the sample into the mass spectrometer.

-

-

MS Acquisition Parameters (Positive Ion Mode):

-

Ion Source: ESI.

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas Temperature: ~300-350 °C.

-

Drying Gas Flow: ~8-12 L/min.

-

Mass Range: m/z 50-500.

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single technique provides the complete picture, but together they offer a self-validating and unambiguous structural confirmation.

Diagram 2: Integrated Workflow for Structural Elucidation

Caption: The synergistic workflow of NMR, IR, and MS for structural confirmation.

This integrated approach ensures the trustworthiness of the final structure. The molecular formula from HRMS provides the foundation. NMR then builds the carbon-proton skeleton upon this foundation. Finally, IR confirms the presence of the key functional groups predicted by the other two techniques. Any inconsistencies in the data would immediately flag a potential issue with the proposed structure, highlighting the self-correcting nature of this multi-technique approach.

Conclusion

References

-

Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

-

PubChem , National Center for Biotechnology Information. Compound Summary for CID 70503, 2-Benzoylnicotinic acid. URL: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to In Silico Screening for Novel Biological Targets of 2-Benzoylnicotinic Acid

Preamble: The Rationale for a Computational Approach

While 2-Benzoylnicotinic acid itself may not have extensively documented targets, its structural motifs are present in other bioactive compounds. For instance, the structurally related compound Bempedoic acid is known to inhibit ATP-citrate lyase (ACL), a key enzyme in cholesterol biosynthesis.[7] This known interaction for a similar molecule provides a valuable reference point and highlights the potential for 2-Benzoylnicotinic acid to interact with metabolic enzymes or other targets with complementary binding pockets. This guide will, therefore, outline a broad-spectrum screening approach to uncover novel, unanticipated targets.

The methodologies described herein are designed to be self-validating at each stage, ensuring a high degree of confidence in the final, prioritized list of candidate targets. This workflow is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.

Part 1: Foundational Workflow for Target Identification

The overall strategy employs a multi-faceted computational approach, beginning with broad, high-throughput methods and progressively moving towards more computationally intensive and accurate validation techniques. This funneling approach efficiently narrows down a vast search space to a manageable number of high-probability targets.

Caption: High-level workflow for in silico target identification of 2-Benzoylnicotinic acid.

Part 2: Detailed Methodologies & Protocols

Ligand and Target Database Preparation

Scientific integrity in any in silico study begins with meticulous preparation of both the ligand and the target structures.

Protocol 2.1.1: Preparation of 2-Benzoylnicotinic Acid

-

Obtain 2D Structure: Source the 2D structure of 2-Benzoylnicotinic acid from a reliable chemical database such as PubChem or ChEMBL.

-

Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.

-

Protonation State and Tautomers: Determine the likely protonation state at physiological pH (e.g., pH 7.4). Generate relevant tautomers, as different forms may be responsible for binding.

-

Charge Calculation: Assign partial charges to each atom of the ligand (e.g., using Gasteiger-Marsili or AM1-BCC methods). Accurate charge distribution is critical for electrostatic interaction calculations in docking.

Data Presentation 2.1.2: Curated Target Databases

The selection of appropriate target databases is fundamental to the success of the screening campaign.

| Database Name | Primary Use in this Workflow | Website |

| Protein Data Bank (PDB) | Source of experimentally determined 3D protein structures for structure-based screening (e.g., reverse docking).[8][9][10] | [Link] |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties.[11][12][13] Used to identify known targets of structurally similar compounds. | [Link] |

| DrugBank | A comprehensive resource containing detailed drug and drug target information.[14][15][16] Useful for identifying targets of approved drugs that share structural features with the query molecule. | [Link] |

Structure-Based Virtual Screening: Reverse Molecular Docking

Reverse (or inverse) docking flips the conventional paradigm: instead of screening a library of ligands against one target, we screen one ligand against a library of targets. This is a powerful method for identifying potential off-targets and novel primary targets.

Causality behind Experimental Choices: The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18][19] This prediction is achieved through two key components: a sampling algorithm that generates various binding poses and a scoring function that ranks these poses based on their predicted binding affinity.[17]

Sources

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ChEMBL - ChEMBL [ebi.ac.uk]

- 12. ChEMBL - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. DrugBank: a knowledgebase for drugs, drug actions and drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. technologynetworks.com [technologynetworks.com]

- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 19. chemrxiv.org [chemrxiv.org]

Methodological & Application

An In-depth Technical Guide to the Synthesis of 2-Benzoylnicotinic Acid

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Benzoylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is a robust three-step process designed for laboratory-scale preparation, commencing with the readily available 2-Picolinic acid. This document is intended for researchers, scientists, and professionals in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and safety protocols.

Introduction

2-Benzoylnicotinic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of both a carboxylic acid and a benzoyl group on the pyridine ring provides multiple points for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide details a reliable and reproducible three-step synthesis to obtain this key intermediate.

Synthetic Strategy Overview

The synthesis of 2-Benzoylnicotinic acid is approached through a sequence of three fundamental organic transformations:

-

Esterification: The synthesis begins with the conversion of 2-Picolinic acid to its methyl ester, Methyl 2-picolinate. This is a crucial step to protect the carboxylic acid functionality and prevent unwanted side reactions in the subsequent step.

-

Grignard Reaction: The core benzoyl moiety is introduced by reacting Methyl 2-picolinate with a phenyl Grignard reagent, Phenylmagnesium bromide. This nucleophilic addition to the ester forms the corresponding ketone, Methyl 2-benzoylnicotinate.

-

Hydrolysis: The final step involves the saponification of the methyl ester to yield the desired 2-Benzoylnicotinic acid.

This synthetic route is illustrated in the workflow diagram below.

Caption: Synthetic workflow for 2-Benzoylnicotinic acid.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 2-Picolinic acid | C₆H₅NO₂ | 123.11 | 98-98-6 | Harmful if swallowed, Causes serious eye damage |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Harmful if swallowed, Causes severe skin burns and eye damage, Toxic if inhaled |

| Methanol | CH₄O | 32.04 | 67-56-1 | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs |

| Phenylmagnesium bromide | C₆H₅BrMg | 181.31 | 100-58-3 | Flammable liquid and vapor, Causes severe skin burns and eye damage |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable liquid and vapor, May form explosive peroxides |

| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 | Causes severe skin burns and eye damage |

| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | Causes severe skin burns and eye damage, May cause respiratory irritation |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected of causing cancer |

| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |

| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | - |

Experimental Protocols

Step 1: Synthesis of Methyl 2-picolinate

Mechanistic Insight: The esterification of 2-Picolinic acid is most efficiently achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride. The acyl chloride then readily reacts with methanol to form the desired methyl ester. This two-step, one-pot procedure is generally high-yielding.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Picolinic acid (1.0 eq) in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of methanol (3.0 eq).

-

Heat the mixture to reflux for another 1-2 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 2-picolinate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 2-benzoylnicotinate

Mechanistic Insight: This step involves the nucleophilic addition of the Grignard reagent, phenylmagnesium bromide, to the ester carbonyl of Methyl 2-picolinate. To favor the formation of the ketone and minimize the common side reaction of double addition leading to a tertiary alcohol, the reaction is carried out at low temperatures.

Procedure:

-

To a solution of Methyl 2-picolinate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of phenylmagnesium bromide in diethyl ether (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude Methyl 2-benzoylnicotinate can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Benzoylnicotinic Acid

Mechanistic Insight: The final step is a saponification reaction, where the methyl ester is hydrolyzed under basic conditions to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product, 2-Benzoylnicotinic acid.

Procedure:

-

Dissolve the Methyl 2-benzoylnicotinate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-Benzoylnicotinic acid.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Thionyl Chloride: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care under anhydrous conditions.

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Grignard Reagents: Phenylmagnesium bromide is a flammable and corrosive reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

-

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

Characterization

The identity and purity of the synthesized 2-Benzoylnicotinic acid should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess the purity of the final product.

References

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Retrieved from [Link]

- Carl ROTH. (n.d.).

Application Notes and Protocols for the Purification of Synthetic 2-Benzoylnicotinic Acid

Introduction: The Critical Role of Purity in 2-Benzoylnicotinic Acid Applications

2-Benzoylnicotinic acid is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. The purity of this synthetic building block is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and safety profile of the final product. This guide provides a comprehensive overview of robust techniques for the purification of synthetic 2-Benzoylnicotinic acid, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating, ensuring the attainment of high-purity material suitable for the most demanding applications.

Understanding the Impurity Profile of Synthetic 2-Benzoylnicotinic Acid

The first step in developing an effective purification strategy is to understand the potential impurities that may arise during the synthesis of 2-Benzoylnicotinic acid. Common synthetic routes, such as the oxidation of 2-benzyl-3-methylpyridine or the Friedel-Crafts acylation of nicotinic acid derivatives, can introduce a variety of impurities.

Potential Impurities Include:

-

Unreacted Starting Materials: Residual 2-benzyl-3-methylpyridine, nicotinic acid derivatives, or benzoylating agents.

-

By-products of the Reaction: Over-oxidized products, regioisomers from the acylation reaction, or products of side reactions.

-

Reagents and Catalysts: Residual oxidizing agents, Lewis acids from Friedel-Crafts reactions, and their decomposition products.

-

Degradation Products: Formation of decarboxylated species or other degradation products under harsh reaction or work-up conditions.

A thorough understanding of the synthetic route employed is crucial for anticipating the likely impurity profile and selecting the most appropriate purification techniques.

A Multi-Step Approach to High Purity: From Crude Product to Purified Material

A multi-step purification strategy is often necessary to achieve the desired level of purity for 2-Benzoylnicotinic acid. This typically involves an initial work-up and extraction, followed by a primary purification step such as recrystallization, and potentially a final polishing step using chromatography for achieving the highest purity.

Figure 1: A generalized workflow for the purification of synthetic 2-Benzoylnicotinic acid.

Protocol 1: Acid-Base Extraction for Initial Purification

Principle: Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral species based on their differential solubility in aqueous and organic phases at different pH values.[1][2][3] 2-Benzoylnicotinic acid, being a carboxylic acid, can be deprotonated with a mild base to form a water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase.

Experimental Protocol:

-

Dissolution: Dissolve the crude synthetic 2-Benzoylnicotinic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Basification and Extraction:

-

Transfer the organic solution to a separatory funnel.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). Sodium bicarbonate is a milder base and is often preferred to avoid potential hydrolysis of any ester impurities.[2]

-

Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂).

-

Allow the layers to separate. The deprotonated 2-Benzoylnicotinic acid sodium salt will be in the aqueous layer.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the organic layer with fresh basic solution two to three more times to ensure complete extraction of the acidic product.

-

-

Back-Extraction (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any entrained neutral impurities.

-

Acidification and Isolation:

-

Cool the combined aqueous extracts in an ice bath.

-

Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified 2-Benzoylnicotinic acid to precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the purified product under vacuum.

-

Causality Behind Experimental Choices:

-

Choice of Base: Sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide to prevent potential side reactions such as hydrolysis of other functional groups.[2]

-

Repeated Extractions: Multiple extractions with smaller volumes of the aqueous base are more efficient at removing the acidic product from the organic layer than a single extraction with a large volume.

-

Cooling During Acidification: Cooling the aqueous solution before and during acidification helps to minimize the solubility of the protonated 2-Benzoylnicotinic acid, thereby maximizing the yield of the precipitated product.

Protocol 2: Recrystallization for Primary Purification

Principle: Recrystallization is a powerful technique for purifying solid compounds.[4][5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain dissolved in the mother liquor.[5]

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.

-

Not react with the compound.

-

Dissolve impurities well at all temperatures or not at all.

-

Be volatile enough to be easily removed from the purified crystals.

Table 1: Potential Solvents for Recrystallization of 2-Benzoylnicotinic Acid

| Solvent | Rationale for Use | Potential Drawbacks |

| Water | Benzoic acid and nicotinic acid show significant temperature-dependent solubility in water.[4][5][6] | May require a large volume of solvent. |

| Ethanol/Water Mixture | A binary solvent system can fine-tune the solubility properties.[7] | The optimal ratio needs to be determined experimentally. |

| Toluene | Can be effective for less polar compounds and may help to azeotropically remove water. | Higher boiling point requires careful handling. |

| Ethyl Acetate | A good general-purpose solvent for many organic compounds. | May have high solubility at room temperature, leading to lower recovery. |

Experimental Protocol:

-

Dissolution:

-

Place the crude or extracted 2-Benzoylnicotinic acid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Heat the mixture to the boiling point of the solvent with stirring to facilitate dissolution.

-

Add small portions of hot solvent until the solid has just completely dissolved.

-

-

Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated carbon can be added to the hot solution to adsorb these impurities.[6] After a brief boiling period, the carbon is removed by hot filtration.

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying:

-

Collect the crystals by suction filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum to remove all traces of the solvent.

-

Sources

The Strategic Utility of 2-Benzoylnicotinic Acid in the Synthesis of Biologically Active Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 2-Benzoylnicotinic acid as a pivotal starting material for the synthesis of complex heterocyclic compounds. We will delve into the underlying chemical principles, provide robust experimental protocols, and discuss the significance of the resulting molecular frameworks in the context of modern drug discovery. As senior application scientists, our focus is to bridge theoretical chemistry with practical, field-proven insights, ensuring that the provided methodologies are both understandable and readily applicable in a research setting.

Introduction: The Unique Potential of 2-Benzoylnicotinic Acid

2-Benzoylnicotinic acid, a bifunctional molecule, serves as an exceptionally versatile synthon in heterocyclic chemistry. Its structure, featuring a carboxylic acid at the 3-position and a ketone at the 2-position of a pyridine ring, offers a unique arrangement of electrophilic centers. This ortho-ketoacid configuration is primed for cyclocondensation reactions with various dinucleophilic reagents, providing a direct and efficient route to fused heterocyclic systems.

The primary advantage of using 2-benzoylnicotinic acid lies in its ability to generate the pyrido[2,3-d]pyrimidine core structure in a single, high-yield step. This scaffold is of immense interest in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors.[1][2] The benzoyl group not only facilitates the crucial cyclization but also directly installs a phenyl substituent at the 2-position of the resulting pyrimidinone ring, a common feature in many biologically active molecules.

Core Application: Synthesis of 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one

The most prominent application of 2-benzoylnicotinic acid is its conversion into 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one. This transformation is a classic example of a cyclocondensation reaction, where a pyrimidine ring is constructed onto the existing pyridine frame. The choice of the nitrogen source for this condensation dictates the reaction conditions and progression. We will explore the two most common and effective reagents: formamide and urea.

Mechanistic Rationale: The Pathway of Cyclocondensation

The reaction proceeds through a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization and dehydration. The process begins with the nucleophilic nitrogen of the reagent (formamide or urea) attacking the electrophilic carbonyl carbon of the benzoyl group. This is the kinetically favored site due to the higher reactivity of a ketone compared to a carboxylic acid.

The resulting tetrahedral intermediate undergoes a proton transfer and then cyclizes via the attack of the newly introduced nitrogen onto the carboxylic acid group. The carboxylic acid must be activated, which typically occurs at high temperatures, leading to the elimination of water and the formation of the fused pyrimidinone ring. The final step is aromatization, which drives the reaction to completion, resulting in the stable heterocyclic product.

Caption: Proposed mechanism for the synthesis of 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each manipulation. They are based on established principles of similar cyclocondensation reactions.

Protocol 1: Synthesis using Formamide

Formamide serves as both the reactant and, in many cases, the solvent. Its high boiling point (210 °C) provides the necessary thermal energy to drive the dehydration and cyclization steps without the need for external catalysts.

Materials and Equipment:

-

2-Benzoylnicotinic acid

-

Formamide (reagent grade)

-

Round-bottom flask equipped with a reflux condenser and a heating mantle

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-Benzoylnicotinic acid (10.0 g, 0.044 mol) and formamide (40 mL).

-

Heating: Heat the mixture with stirring in a heating mantle to 160-170 °C. The solid will dissolve, and the solution will become homogeneous. Maintain this temperature for 4-6 hours.

-

Scientist's Note: The high temperature is crucial for the intramolecular dehydration step. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

-

-

Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. A precipitate will begin to form.

-

Precipitation: Place the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual formamide.

-

Drying: Dry the crude product in a vacuum oven at 80 °C overnight.